molecular formula C17H17N5O2 B4260344 2-[methyl-[(5-phenyl-1,2-oxazol-3-yl)methyl]amino]-N-pyrazin-2-ylacetamide

2-[methyl-[(5-phenyl-1,2-oxazol-3-yl)methyl]amino]-N-pyrazin-2-ylacetamide

Cat. No.: B4260344
M. Wt: 323.35 g/mol
InChI Key: SEITXDUNIOZPQU-UHFFFAOYSA-N
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Description

2-[methyl-[(5-phenyl-1,2-oxazol-3-yl)methyl]amino]-N-pyrazin-2-ylacetamide is a complex organic compound that features a combination of isoxazole and pyrazine moieties Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while pyrazine is a six-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl-[(5-phenyl-1,2-oxazol-3-yl)methyl]amino]-N-pyrazin-2-ylacetamide typically involves multiple steps, starting with the preparation of the isoxazole and pyrazine intermediates. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[methyl-[(5-phenyl-1,2-oxazol-3-yl)methyl]amino]-N-pyrazin-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-[methyl-[(5-phenyl-1,2-oxazol-3-yl)methyl]amino]-N-pyrazin-2-ylacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.

    Medicine: The compound is of interest in drug discovery and development, particularly for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[methyl-[(5-phenyl-1,2-oxazol-3-yl)methyl]amino]-N-pyrazin-2-ylacetamide involves its interaction with specific molecular targets and pathways. The isoxazole and pyrazine moieties can bind to various enzymes or receptors, modulating their activity and leading to specific biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylisoxazol-3-amine: A related compound with a similar isoxazole structure.

    3(5)-Aminopyrazole: A pyrazole derivative with similar chemical properties.

Uniqueness

2-[methyl-[(5-phenyl-1,2-oxazol-3-yl)methyl]amino]-N-pyrazin-2-ylacetamide is unique due to its combination of isoxazole and pyrazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[methyl-[(5-phenyl-1,2-oxazol-3-yl)methyl]amino]-N-pyrazin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-22(12-17(23)20-16-10-18-7-8-19-16)11-14-9-15(24-21-14)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEITXDUNIOZPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NOC(=C1)C2=CC=CC=C2)CC(=O)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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